molecular formula C25H27N3O5S B2719860 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 683794-40-3

2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2719860
CAS No.: 683794-40-3
M. Wt: 481.57
InChI Key: LRZANGWVVXTLMS-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydropyridine derivatives featuring a cyano group at position 3, a 3,4,5-trimethoxyphenyl substituent at position 4, and a thioacetamide moiety linked to an N-(2-ethylphenyl) group. Its synthesis likely involves multi-step reactions, including cyclization, sulfanyl group introduction, and acetylation, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-5-15-8-6-7-9-19(15)27-23(30)14-34-25-18(13-26)17(12-22(29)28-25)16-10-20(31-2)24(33-4)21(11-16)32-3/h6-11,17H,5,12,14H2,1-4H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZANGWVVXTLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide , commonly referred to as ChemDiv Compound ID 4554-6439, is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, focusing on its cytotoxicity, antioxidant properties, and other relevant biological effects.

  • Molecular Formula : C25H27N3O5S
  • Molecular Weight : 433.53 g/mol
  • IUPAC Name : 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
  • SMILES : Cc(cc1)c(C)cc1NC(CSC(NC(CC1c(cc2OC)cc(OC)c2OC)=O)=C1C#N)=O

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably:

  • In Vitro Studies :
    • The compound was tested against pancreatic cancer cell line PACA2 and lung carcinoma cell line A549.
    • Results indicated that it exhibits significant cytotoxicity with IC50 values ranging from 25.9 μM to 73.4 μM depending on the specific compound variant tested.
    Compound VariantCell LineIC50 (μM)
    5hPACA225.9
    3PACA253.5
    6bA54934.9
    These results suggest a promising potential for further development in cancer therapeutics .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH scavenging assay. Compounds demonstrated varying levels of antioxidant activity compared to ascorbic acid:

Compound VariantDPPH Scavenging Activity (%) at 0.1 μg/mL
Ascorbic AcidHighest
2bModerate
5aModerate
6bLower

This indicates that while the compound has some antioxidant properties, it may not surpass established antioxidants like ascorbic acid .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest potential interactions with various biological targets, including enzymes involved in cancer progression and oxidative stress pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to the one :

  • Inhibition of Tumor Growth : Research has shown that compounds with similar tetrahydropyridine structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Synergistic Effects : Some studies indicate that combining this compound with standard chemotherapy agents could enhance therapeutic efficacy and reduce resistance in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on structural features, synthesis, physicochemical properties, and spectral characteristics.

Key Structural Differences and Implications

The 2-ethylphenyl acetamide group may increase lipophilicity relative to the 2,6-dimethylphenyl analog in , affecting membrane permeability.

Synthetic Efficiency :

  • Yields for analogous compounds range from 57% (e.g., acetylation in ) to 95% (diazonium coupling in ). The target compound’s synthesis may require optimization to balance steric challenges from the trimethoxyphenyl group.

Table 2: Spectroscopic and Analytical Data Comparison

Compound IR Peaks (cm⁻¹) $ ^1 \text{H-NMR Key Signals (δ, ppm)} $ MS Data Reference
Target Compound* Expected: ~2210 (C≡N), ~1660 (C=O) Trimethoxyphenyl (δ 3.8–3.9, 9H, OCH₃), 2-ethylphenyl (δ 1.2–1.4, 3H, CH₂CH₃)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Not reported Aromatic protons (δ 7.2–7.8), CH₃CO (δ 2.3)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 2214 (C≡N), 1664 (C=O) NH₂ (δ 7.20), ArH (δ 7.22–7.92), CH₃ (δ 2.30) m/z 357 (M⁺)
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Not reported Furyl (δ 6.5–7.5), OCH₃ (δ 3.7–3.8)

*Predicted based on analogs.

Physicochemical and Functional Insights

  • Melting Points : Trimethoxyphenyl derivatives often exhibit higher melting points (e.g., 274–288°C in ) due to increased crystallinity from polar groups. The target compound’s melting point is expected to align with this range.
  • Solubility : The 3,4,5-trimethoxyphenyl group may reduce aqueous solubility compared to sulfamoylphenyl analogs (e.g., ), necessitating formulation adjustments for biological testing.

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